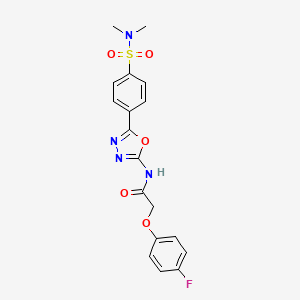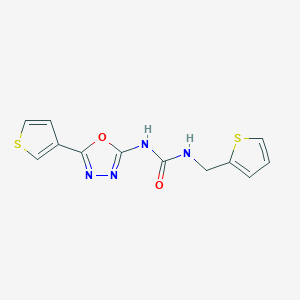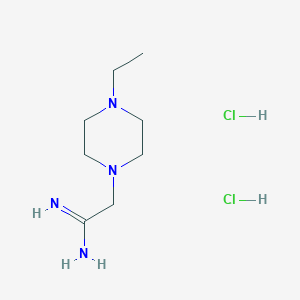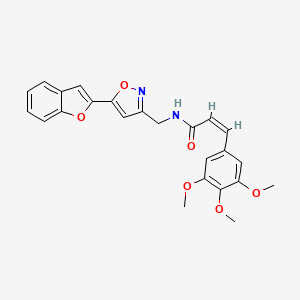![molecular formula C15H22N4O3S B2369198 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1903164-51-1](/img/structure/B2369198.png)
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity and Molecular Docking Studies
One study focuses on the synthesis, crystal structure, and antiproliferative activity of a pyrimidine derivative similar to the compound . The synthesized compound exhibited significant inhibition against various human cancer cell lines, showing promising anticancer activity. Molecular docking studies suggested its potential mechanism of action could involve inhibiting specific protein interactions, highlighting its therapeutic potential in cancer treatment (Huang et al., 2020).
Chemical Synthesis and Structural Analysis
Another area of research involves the chemical synthesis and structural analysis of pyrimidine derivatives. These studies provide valuable insights into the methods of synthesizing complex pyrimidine compounds and analyzing their structural properties using techniques like X-ray diffraction and density functional theory (DFT). Such research is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Goryaeva et al., 2009).
Biological Applications and Mechanisms
Research on pyrimidine derivatives also explores their biological applications, including their use as inhibitors for specific biological pathways or proteins. For instance, compounds with similar structural features have been studied for their role in inhibiting orexin receptors, which are involved in arousal and stress-related processes. Such studies indicate the potential of pyrimidine derivatives in developing therapeutic agents for psychiatric disorders or stress-induced conditions (Bonaventure et al., 2015).
Environmental and Degradation Studies
Additionally, pyrimidine derivatives have been the subject of environmental studies, particularly in understanding their degradation pathways. Research in this area focuses on the microbial degradation of pyrimidine-based herbicides, revealing the mechanisms through which these compounds are broken down in the environment. This research is vital for assessing the environmental impact of pyrimidine derivatives and their potential accumulation or toxicity (Sharma et al., 2012).
Propriétés
IUPAC Name |
1-(3-ethoxypropyl)-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-22-9-4-6-16-15(21)17-7-8-19-11(2)18-13-12(14(19)20)5-10-23-13/h5,10H,3-4,6-9H2,1-2H3,(H2,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUWPKRCKKACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NCCN1C(=NC2=C(C1=O)C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)

![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)


